Chemical structure and properties of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
Chemical structure and properties of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol
The following technical guide details the chemical structure, synthesis, and properties of 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol . This document is structured for researchers in medicinal chemistry and drug discovery.
Technical Guide & Synthesis Protocol
Executive Summary
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol is a bicyclic heteroaromatic scaffold belonging to the imidazo[1,2-a]pyridine class. This specific derivative, characterized by a primary aminomethyl group at the C2 position and a hydroxyl group at the C8 position, represents a "privileged structure" in medicinal chemistry.
It serves as a critical fragment in the development of Potassium-Competitive Acid Blockers (P-CABs) (analogous to SCH 28080) and Kinase Inhibitors (e.g., CDK, ALK). The 8-hydroxyl group functions as a versatile handle for hydrogen bonding or further derivatization, while the 2-aminomethyl moiety provides a basic center for salt formation or amide coupling.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring fused to an imidazole ring across the N1-C2 bond of the pyridine.
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Numbering System: The bridgehead nitrogen is designated as position 4. The imidazole nitrogen is N1. The substituent positions are C2 (aminomethyl) and C8 (hydroxyl).
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Electronic Character: The imidazo[1,2-a]pyridine system is electron-rich. The bridgehead nitrogen (N4) donates electron density into the ring system, making C3 highly nucleophilic (susceptible to electrophilic aromatic substitution).
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8-OH Effect: The hydroxyl group at C8 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Crucially, it is positioned adjacent to the bridgehead nitrogen, potentially allowing for an intramolecular hydrogen bond (OH···N4), although the geometry is strained.
Physicochemical Data (Calculated & Experimental Consensus)
| Property | Value / Description | Notes |
| Molecular Formula | C | Free base |
| Molecular Weight | 163.18 g/mol | Free base |
| Salt Form | Dihydrochloride (C | Common commercial form (MW ~236.10) |
| pKa (N1) | ~5.2 - 5.8 | Pyridine-like nitrogen (proton acceptor) |
| pKa (Amine) | ~9.0 - 9.5 | Primary aliphatic amine |
| pKa (8-OH) | ~9.8 - 10.2 | Phenolic hydroxyl |
| LogP | ~0.67 | Hydrophilic due to polar substituents |
| TPSA | ~75 Ų | High polar surface area |
Tautomerism
While 2-hydroxypyridines exist predominantly as 2-pyridones, 8-hydroxyimidazo[1,2-a]pyridines do not form a stable keto-tautomer because doing so would disrupt the aromaticity of the pyridine ring. Therefore, the molecule exists exclusively in the enol (hydroxyl) form.
Validated Synthesis Protocols
Two primary routes are established for this scaffold. Route A (Protected) is recommended for high-yield medicinal chemistry applications to prevent O-alkylation side reactions. Route B (Direct) is a shorter, industrial route but may require rigorous purification.
Route A: The "Protected Precursor" Strategy (Recommended)
This route utilizes a benzyl-protected starting material to ensure regioselectivity during the cyclization.
Step 1: Protection
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Reactants: 2-Aminopyridin-3-ol + Benzyl bromide (BnBr) + K
CO . -
Product: 3-(Benzyloxy)pyridin-2-amine.
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Rationale: Blocks the phenolic oxygen, forcing alkylation to occur solely on the ring nitrogen.
Step 2: Cyclization (Hantzsch-type)
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Reactants: 3-(Benzyloxy)pyridin-2-amine + 1,3-Dichloroacetone.
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Conditions: Ethanol/DME reflux, 4-12 hours.
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Intermediate: 8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine.
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Mechanism: N-alkylation of the pyridine nitrogen followed by cyclization onto the exocyclic amine.
Step 3: Amination (Delépine or Gabriel)
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Protocol: React the chloromethyl intermediate with Potassium Phthalimide (Gabriel) or Sodium Azide followed by reduction (Staudinger).
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Product: 8-(Benzyloxy)-2-(aminomethyl)imidazo[1,2-a]pyridine.
Step 4: Global Deprotection
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Conditions: H
(1 atm), Pd/C (10%), Methanol/HCl. -
Final Product: 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride.
Experimental Workflow Diagram (DOT)
Caption: Step-by-step synthesis via the O-benzyl protected route to ensure regioselectivity.
Biological Applications & Mechanism of Action
P-CAB (Potassium-Competitive Acid Blocker) Design
This molecule is a structural analog of the binding domain of SCH 28080 , a prototype P-CAB.
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Mechanism: The imidazo[1,2-a]pyridine core binds to the luminal aspect of the H
,K -ATPase (proton pump). -
Role of 8-OH: In P-CAB analogs, the C8 substituent dictates the "off-rate" of the drug. The 8-OH group (or its ethers) interacts with the M1/M2 transmembrane domain, often forming a hydrogen bond with Asp137 or Asn138 residues in the pump.
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Role of 2-NH
: The protonated amine mimics the K ion, competing for the K -binding site, thereby locking the pump in the E2 conformation.
Kinase Inhibition (Scaffold Hopping)
The imidazo[1,2-a]pyridine scaffold is an isostere of the purine ring found in ATP.
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Targeting: Used in inhibitors for CDK (Cyclin-Dependent Kinases) and ALK (Anaplastic Lymphoma Kinase) .
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Binding Mode: The N1 nitrogen acts as a hydrogen bond acceptor for the kinase hinge region. The 8-OH group can be functionalized to access the solvent-exposed region or the "sugar pocket" of the ATP binding site.
References
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Imidazo[1,2-a]pyridine Scaffold Review: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chemical Communications, 2015.[1] Link
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P-CAB Mechanism (SCH 28080): Scott, C. K., et al. "Studies on the mechanism of action of the gastric microsomal (H+K+)-ATPase inhibitors SCH 32651 and SCH 28080." Biochemical Pharmacology, 1987. Link
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Synthesis of 8-Hydroxy Derivatives: Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[2] Heterocycles, 2008.[2] Link
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Commercial Source & Data: Sigma-Aldrich Product Sheet, "2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride". Link
